2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate
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Overview
Description
2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. The process may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonate ester group.
Formation of the pyrazole ring: This involves cyclization reactions to form the pyrazole ring structure.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, this compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The sulfonate ester group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-methoxy-2-methyl-1-nitro-: Similar in structure but lacks the pyrazole ring and sulfonate ester group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar in having methoxy and aromatic groups but differs in the presence of an imino group and acetate ester.
Uniqueness
2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-16-19(24(28)26(25-16)18-8-4-3-5-9-18)14-17-12-13-21(22(15-17)33-2)34-35(31,32)23-11-7-6-10-20(23)27(29)30/h3-15H,1-2H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLRIUGWWRHMGH-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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